molecular formula C17H17NO5S B2768489 (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798407-05-2

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2768489
CAS No.: 1798407-05-2
M. Wt: 347.39
InChI Key: PSCMEWLJEBIHQW-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural components, including a furan ring, a methoxyphenyl sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions where the azetidine intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Furan-2-yl Group: The final step involves coupling the sulfonylated azetidine with a furan-2-yl-containing precursor through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the sulfonyl group can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(3-phenylazetidin-1-yl)prop-2-en-1-one:

    (E)-3-(furan-2-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one: Contains a chloro group instead of a methoxy group, which can alter its chemical properties and biological activity.

Uniqueness

The presence of the methoxyphenyl sulfonyl group in (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds. This structural feature can enhance its interactions with biological targets and its utility in synthetic chemistry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMEWLJEBIHQW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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